![molecular formula C21H13FO B12560241 10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one CAS No. 148215-49-0](/img/structure/B12560241.png)
10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one is an anthracene-based derivative with a fluorophenylmethylene group at the 10th position. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core .
Wissenschaftliche Forschungsanwendungen
10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, particularly in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one involves its interaction with molecular targets through its fluorophenylmethylene group. This interaction can influence various pathways, including those involved in fluorescence and electronic properties. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in photophysical applications .
Vergleich Mit ähnlichen Verbindungen
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Compared to these similar compounds, 10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one exhibits unique properties due to the presence of the fluorophenylmethylene group. This group enhances its photophysical and electrochemical properties, making it more suitable for specific applications such as OLEDs and biological imaging .
Eigenschaften
CAS-Nummer |
148215-49-0 |
|---|---|
Molekularformel |
C21H13FO |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
10-[(4-fluorophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13FO/c22-15-11-9-14(10-12-15)13-20-16-5-1-3-7-18(16)21(23)19-8-4-2-6-17(19)20/h1-13H |
InChI-Schlüssel |
JODDLEHSDPHMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


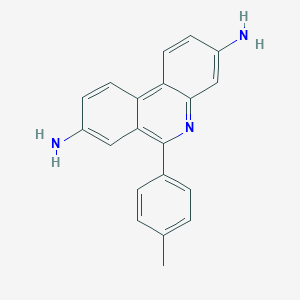
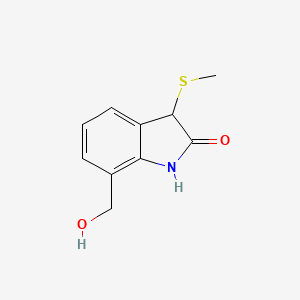
![L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-](/img/structure/B12560173.png)
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)
![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)

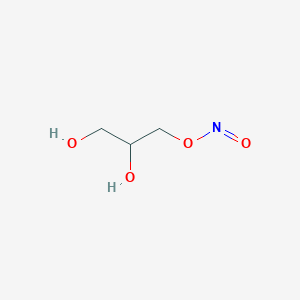
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
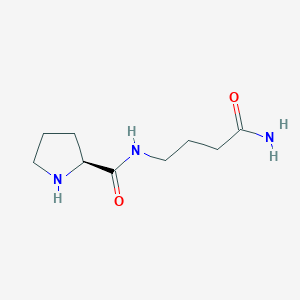
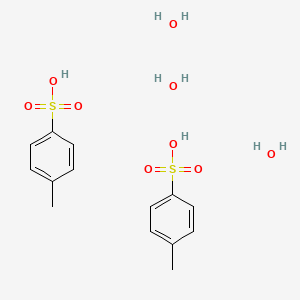
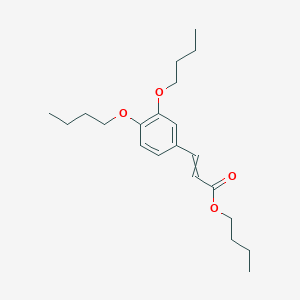
![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
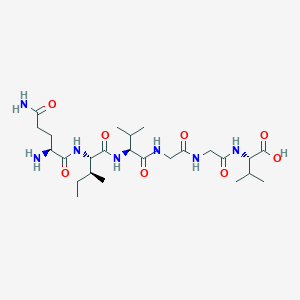
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)
